molecular formula C18H23N3O3 B2823481 2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034202-00-9

2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2823481
CAS No.: 2034202-00-9
M. Wt: 329.4
InChI Key: NHGMRNVRPLMDFT-UHFFFAOYSA-N
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Description

This compound features a methoxyphenoxy group linked via an ethanone bridge to a piperidine ring substituted with a methylpyrazole moiety. The methoxyphenoxy group may confer stability under alkaline conditions, while the piperidine-pyrazole substituent could modulate solubility and binding affinity .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-10-9-15(19-20)14-7-11-21(12-8-14)18(22)13-24-17-6-4-3-5-16(17)23-2/h3-6,9-10,14H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGMRNVRPLMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic organic molecule characterized by a complex structure that incorporates functional groups known for their biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3}, with a molecular weight of 329.4 g/mol. It features a methoxyphenoxy group, a piperidine ring, and a pyrazole moiety, each contributing to its biological properties.

The biological activity of this compound is primarily attributed to its structural components:

  • Piperidine Ring : Enhances binding affinity to various receptors and enzymes, potentially modulating their activity.
  • Pyrazole Moiety : Known for exhibiting anti-inflammatory and antimicrobial properties, which may contribute to the compound's overall pharmacological profile.
  • Methoxy Group : Influences solubility and bioavailability, critical factors in drug design.

Pharmacological Properties

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Anti-inflammatory : Compounds containing pyrazole derivatives have shown significant anti-inflammatory effects in various models.
  • Antimicrobial : The presence of the pyrazole ring is associated with antimicrobial properties against bacterial strains.
  • Analgesic : Similar compounds have been noted for pain-relieving effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the unique properties of this compound:

Compound NameDescription
2-(2-Methoxyphenoxy)-1-(4-(1-methylpyridin-3-yl)piperidin-1-yl)ethanoneSimilar structure but features a pyridine instead of a pyrazole.
2-(2-Methoxyphenoxy)-1-(4-(4-methoxyphenyl)piperidin-1-yl)ethanoneContains an additional methoxy group on the phenyl ring.
2-(2-Methoxyphenoxy)-1-(4-(morpholin-4-yl)ethanoneFeatures a morpholine ring instead of a piperidine ring.

The unique combination of functional groups in the target compound allows for versatile applications in drug development, particularly in targeting specific biological pathways.

Case Studies and Research Findings

Research has documented various activities associated with pyrazole derivatives, including:

  • Antitumor Activity : Certain pyrazole derivatives have demonstrated inhibitory activity against cancer-related targets such as BRAF(V600E) and EGFR. The incorporation of the pyrazole moiety in drug design has been linked to enhanced cytotoxicity against cancer cell lines .
  • Synergistic Effects : Studies have shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can yield synergistic effects, improving treatment efficacy while potentially reducing side effects .
  • Cytotoxicity Studies : A recent study evaluated new pyrazole derivatives for their cytotoxic effects on glioma cell lines, revealing significant apoptosis induction and cell cycle arrest at low concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Ethanone-piperidine 2-Methoxyphenoxy, 4-(1-methylpyrazol-3-yl) ~375.42 (estimated) Likely moderate solubility; alkaline stability via methoxyphenoxy
1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone Ethanone-piperidine Tetrazole-aryl ~280–330 High polarity due to tetrazole; synthetic route via chloroacetyl chloride
1-(5-((1H-Pyrazol-1-yl)Methyl)-2-Aryl-Oxadiazol-3(2H)-yl)Ethanone Ethanone-oxadiazole Pyrazole-methyl, aryl ~300–313 IR peaks at 1705–1710 cm⁻¹ (C=O); π-π stacking from aryl groups
2-(1,5-Diphenyl-1H-Pyrazol-3-yloxy)-1-(Thiazolidin-3-yl)Ethanone Ethanone-thiazolidinone Diphenylpyrazole, thiazolidinone ~425.48 Crystallographic C–C bond lengths ~1.39 Å; planar thiazolidinone
2-(2-Methoxyphenoxy)-1-(3,4-Dimethoxyphenyl)Ethanone (Compound 3 in ) Ethanone-aryl 2-Methoxyphenoxy, 3,4-dimethoxyphenyl ~316.34 Rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 M KOtBu, 30°C)

Stability and Reactivity Trends

  • The methoxyphenoxy group in the target compound may resist alkaline cleavage better than the dimethoxyphenyl analog in , as β-O-4 cleavage rates depend on substituent electron-withdrawing/donating effects. Piperidine and pyrazole groups could sterically hinder cleavage.

Spectroscopic and Crystallographic Data

  • IR/NMR: Target compound’s methoxyphenoxy group would show C-O-C stretches near 1125–1229 cm⁻¹ (cf. ), while the piperidine-pyrazole moiety may display aliphatic C-H stretches (~2800–2900 cm⁻¹).
  • Crystallography: Thiazolidinone analogs () show planar heterocycles with bond lengths (~1.39 Å) indicative of conjugation, whereas the target’s piperidine ring may adopt a chair conformation.

Research Implications

  • Medicinal Chemistry : The piperidine-pyrazole moiety in the target compound could enhance blood-brain barrier penetration compared to tetrazole or oxadiazole analogs .
  • Material Science: Alkaline stability (from methoxyphenoxy) suggests utility in polymer or agrochemical applications, contrasting with labile dimethoxyphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone?

  • Methodological Answer: The synthesis typically involves multi-step routes:

  • Step 1: Formation of the piperidine core via nucleophilic substitution or cyclization reactions. For example, coupling 4-(1-methyl-1H-pyrazol-3-yl)piperidine with a suitable electrophile (e.g., chloroethyl ketone intermediates) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the 2-methoxyphenoxy group via etherification or Ullmann-type coupling, often requiring catalysts like CuI and elevated temperatures (~100–120°C) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the piperidine ring) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within ±2 ppm) .

Q. How can researchers predict solubility and stability for this compound in experimental settings?

  • Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. LogP calculations (e.g., ~2.5–3.5) suggest moderate lipophilicity, favoring DMSO for stock solutions .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is likely at the ethanone moiety under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer:

  • Catalyst Screening: Test Pd/C or CuI for coupling steps; yields may improve from 40% to 65% with optimized catalyst loading (5–10 mol%) .
  • Solvent Effects: Replace DMF with acetonitrile for milder conditions, reducing side-product formation .
  • Temperature Control: Use microwave-assisted synthesis (100°C, 30 min) to accelerate piperidine-ethanone coupling .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (F, Cl) or methyl groups on the pyrazole ring. Assess bioactivity (e.g., IC₅₀ in kinase assays) to identify pharmacophore requirements .
  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Pyrazole and methoxyphenoxy groups often contribute to π-π stacking .
  • Data Correlation: Plot substituent hydrophobicity (π values) against biological activity to identify trends (e.g., increased activity with electron-withdrawing groups) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer:

  • Assay Validation: Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation time of 48 hours) .
  • Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound purity (>95% by HPLC) to rule out batch variability .
  • Meta-Analysis: Compare datasets across literature (e.g., IC₅₀ ranges in cancer cell lines) and identify confounding factors (e.g., serum concentration in cell media) .

Q. What computational methods are suitable for modeling the pharmacokinetic properties of this compound?

  • Methodological Answer:

  • ADME Prediction: Use SwissADME to estimate bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (low, due to high polar surface area >80 Ų) .
  • Metabolism Simulations: Employ CYP450 docking (e.g., CYP3A4) to predict oxidative metabolism sites (e.g., demethylation of the methoxy group) .

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